molecular formula C18H15N3O2S2 B6431809 N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide CAS No. 667910-53-4

N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide

Cat. No.: B6431809
CAS No.: 667910-53-4
M. Wt: 369.5 g/mol
InChI Key: OTLXRZNFCVCCGW-UHFFFAOYSA-N
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Description

“N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3-methylbenzene-1-sulfonamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole ring system . This ring system is found in many biologically active compounds with a broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The imidazo[2,1-b][1,3]thiazole fragment is almost planar . The phenyl ring makes a dihedral angle of 33.9 (2)° with this mean moiety .


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions . The product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .


Physical and Chemical Properties Analysis

The IR spectrum of a similar compound shows peaks at 839, 1161, 1228, 1510, 1558, 1597, 1681 (C=O), 3025, 3423 (NH) cm-1 . The 1H NMR spectrum (DMSO-d6-CCl4) shows δ, ppm (J, Hz): 4.13 (1H, d, 2J = 18.5, NCH2); 4.48 (1H, d, 2J = 10.5, CH2 CO); 4.53 (1H, d, 2J = 18.5, NCH2); 4.92 (1H, d, 2J = 10.5, CH2 CO); 7.03 (1H, d, 3J = 4.0, H-3 thiazole); 7.10–7.14 (2H, m, H-3′,5′ Ar); 7.20–7.25 (2H, m, H-2′,6′ Ar); 7.59–7.65 (3H, m, H-2 thiazole, H-3′′,5′′ Ar); 8.05–8.08 (2H, m, H-2′′,6′′ Ar); 10.57 (1H, br. s, NH) .

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its target(s) to induce changes in cellular processes

Biochemical Pathways

The compound likely interacts with specific biochemical pathways, leading to downstream effects that influence cellular function . More research is needed to identify these pathways and understand their roles in the compound’s mechanism of action.

Result of Action

It is likely that the compound induces changes at the molecular and cellular levels, which could potentially influence various biological processes

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like AKOS032483285 . These factors could include temperature, pH, presence of other molecules, and more. Understanding how these factors influence the compound’s action can provide valuable insights into its mechanism of action and potential therapeutic applications.

Future Directions

The imidazo[2,1-b][1,3]thiazole ring system has potential for further exploration due to its presence in many biologically active compounds . Future research could focus on synthesizing new derivatives and evaluating their biological activities.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-13-3-2-4-16(11-13)25(22,23)20-15-7-5-14(6-8-15)17-12-21-9-10-24-18(21)19-17/h2-12,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLXRZNFCVCCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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